3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid
CAS No.: 1261913-94-3
Cat. No.: VC11775700
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261913-94-3 |
|---|---|
| Molecular Formula | C13H7Cl2FO2 |
| Molecular Weight | 285.09 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(11(15)6-8)10-5-7(13(17)18)1-4-12(10)16/h1-6H,(H,17,18) |
| Standard InChI Key | CGTUQJTUNNPJPI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(2,4-Dichlorophenyl)-4-fluorobenzoic acid (C₁₃H₇Cl₂FO₂) features a benzoic acid core substituted with a fluorine atom at the 4-position and a 2,4-dichlorophenyl group at the 3-position. This arrangement creates a sterically hindered structure with distinct electronic properties due to the electron-withdrawing effects of fluorine and chlorine atoms .
Key Physicochemical Properties (Theoretical Predictions):
| Property | Value |
|---|---|
| Molecular Weight | 305.10 g/mol |
| LogP (Partition Coefficient) | ~3.47 (estimated) |
| Topological Polar Surface Area | 37.3 Ų |
| Water Solubility | Low (hydrophobic) |
These predictions align with trends observed in similar compounds, such as 2-(3,4-difluorophenyl)-4-fluorobenzoic acid (LogP = 3.47) , where halogenation significantly impacts lipophilicity.
Synthesis Pathways
Friedel-Crafts Acylation Strategy
Patent data on analogous compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride synthesis) reveals a two-step process :
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Chlorination and Alkylation:
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Hydrolysis to Carboxylic Acid:
Industrial and Research Applications
Agrochemical Development
Chlorophenyl-substituted benzoic acids are precursors to herbicides and pesticides. The dichlorophenyl group enhances stability against environmental degradation, while fluorine improves membrane permeability in target organisms .
Material Science
High thermal stability (predicted melting point >140°C) makes this compound suitable for:
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Liquid crystal formulations
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Polymer additives for UV resistance
Challenges in Characterization
Analytical Limitations
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Spectral Data Gaps: No experimental NMR or IR spectra are publicly available.
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Crystallography: Single-crystal X-ray studies are needed to confirm stereoelectronic effects of the 3-(2,4-dichlorophenyl) substituent.
Future Directions
Priority Research Areas
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Synthetic Optimization: Scale-up studies using continuous flow reactors to improve yield .
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Structure-Activity Relationships: Systematic modification of halogen positions to enhance bioactivity .
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Environmental Impact Assessments: Biodegradation studies to address persistence concerns from chlorinated aromatics.
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